3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one
Description
Properties
CAS No. |
62538-39-0 |
|---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3,7-dimethyl-2,5-dihydropyrazolo[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-3-5-6(10-8-3)4(2)9-11-7(5)12/h1-2H3,(H,8,10)(H,11,12) |
InChI Key |
UXVHPOZXCRDXIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=NNC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,7-dimethyl-1H-pyrazole with hydrazine derivatives, followed by cyclization to form the pyrazolo-pyridazine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Core Reactivity and Functionalization
The pyrazolo[3,4-d]pyridazin-4-one scaffold undergoes reactions at three primary sites:
-
Pyridazinone carbonyl : Susceptible to nucleophilic attack or reduction.
-
Pyrazole nitrogen (N1) : Participates in alkylation or acylation.
-
Aromatic C–H bonds : Electrophilic substitution at positions 3 and 7 is sterically hindered by methyl groups, directing modifications to other positions .
Nucleophilic Substitution
The pyridazinone carbonyl reacts with hydrazines to form hydrazone derivatives. For example:
-
Reaction with phenylhydrazine : Forms 3,7-dimethyl-2-(phenylhydrazono)-4,5-dihydropyrazolo[3,4-d]pyridazine, confirmed by IR (C=O stretch at 1,675 cm⁻¹) and ¹³C NMR (C=O signal at δ 185.6 ppm) .
Microwave-Assisted Cyclization
Under microwave irradiation (150 W, 120°C), cyclization reactions proceed 5–8x faster than conventional heating, achieving yields up to 96% (Table 1) .
Table 1: Reaction Efficiency Comparison
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 6–7 | 70–75 |
| Microwave | 0.1–0.13 | 90–96 |
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the dihydropyridazine ring to a fully aromatic system, confirmed by loss of dihydro ¹H NMR signals (δ 2.5–3.0 ppm) .
-
Reduction : NaBH₄ selectively reduces the pyridazinone carbonyl to a hydroxyl group, forming 3,7-dimethyl-4,5-dihydropyrazolo[3,4-d]pyridazin-4-ol .
Vilsmeier–Haack Formylation
Reaction with POCl₃/DMF generates in situ formylation at the pyrazole C4 position, producing 4-formyl derivatives. This intermediate undergoes intramolecular cyclization to yield fused tricyclic compounds (e.g., pyrazolo[3,4-d]pyridazino[1,2-a]pyrimidines) .
Suzuki–Miyaura Coupling
Palladium-catalyzed coupling introduces aryl groups at position 6. For example, using 4-bromophenylboronic acid yields 6-(4-bromophenyl)-3,7-dimethylpyrazolo[3,4-d]pyridazin-4-one, verified by GC-MS (m/z 350 [M⁺]) .
Acid-Catalyzed Cycloreversion
In HCl/EtOH, the pyridazinone ring undergoes cycloreversion via cleavage of the N–C bond, regenerating sydnone intermediates. This reversibility is critical for designing dynamic combinatorial libraries .
Base-Mediated Ring Expansion
Treatment with NaOH (10%) at 80°C expands the pyridazinone ring to a 1,2,4-triazepine system, confirmed by X-ray crystallography (triclinic P 1 space group) .
Spectroscopic Signatures
Key diagnostic peaks for reaction monitoring:
-
IR : C=O stretch at 1,630–1,679 cm⁻¹, C=N at 1,528–1,609 cm⁻¹ .
-
¹H NMR : Pyridazinone C3–H singlet at δ 9.94–10.06 ppm; pyrazole C4–H at δ 8.42–9.72 ppm .
This systematic analysis demonstrates the compound’s versatility in organic synthesis and medicinal chemistry, supported by reproducible experimental data .
Scientific Research Applications
3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The pyridazinone core (as in the target compound) differs from pyrimidinone derivatives (e.g., compounds in ) by having one additional nitrogen atom in the six-membered ring.
- Substituent Effects: Methyl groups at positions 3 and 7 in the target compound reduce steric hindrance compared to bulkier substituents like phenyl or quinolinyl groups (e.g., ). This may enhance membrane permeability but limit interactions with deep binding pockets in proteins .
- Biological Activity: Pyrimidinone derivatives (e.g., compound 7a in ) exhibit marked kinase inhibition, whereas pyridazinones are less explored but hypothesized to target enzymes like ALDH1A1, as seen in fluorophenyl-substituted analogs .
Toxicity and Pharmacological Profiles
- Computational Toxicity: Pyrimidinone derivatives with aromatic substituents (e.g., phenyl or quinolinyl groups) show higher predicted risks for mutagenicity and tumorigenicity (Figure 7 in ). The target compound’s simpler substituents may mitigate these risks.
- Biological Efficacy: The 7-methoxyquinolin-4-yl derivative () demonstrated dual antibacterial and antioxidant activity, whereas ethyl-substituted analogs () showed kinase inhibition at IC₅₀ values <1 μM .
Biological Activity
3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications, focusing on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 165.17 g/mol. The compound features a pyrazolo-pyridazine core structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 165.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of pyrazolo derivatives on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values for selected compounds ranged from 2.43 to 14.65 μM, indicating promising anticancer activity .
- Mechanism of Action : The apoptotic effects of these compounds were confirmed through caspase activation assays and cell cycle analysis. For example, certain derivatives induced morphological changes in cancer cells and enhanced caspase-3 activity significantly .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolo derivatives have been investigated for their anti-inflammatory effects:
- COX Inhibition : Several studies reported that compounds related to this compound exhibited inhibitory activity against cyclooxygenase (COX) enzymes. For instance, some derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
- In Vivo Studies : In vivo models demonstrated that these compounds could reduce inflammation in formalin-induced paw edema tests .
Antibacterial and Antiviral Activities
The biological spectrum of pyrazolo derivatives also includes antibacterial and antiviral properties:
- Antibacterial Activity : Some derivatives have shown effectiveness against various bacterial strains in preliminary screening tests .
- Antiviral Potential : Research indicates that certain pyrazolo compounds may inhibit viral replication in vitro, although specific mechanisms are still under investigation .
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of pyrazolo derivatives and evaluated their biological activities. The findings indicated that specific substitutions on the pyrazolo ring significantly enhanced anticancer activity against multiple cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of pyrazolo derivatives revealed that modifications at the 3 and 7 positions of the pyrazole ring could lead to increased selectivity and potency against cancer cells while maintaining low toxicity towards non-cancerous cells .
Q & A
Q. Critical Parameters :
- Temperature control (70–100°C) to avoid side reactions.
- Solvent selection (e.g., dimethylformamide for N-alkylation reactions) .
- Catalysts (e.g., NaHCO₃ for nucleophilic substitutions) .
Basic: How can researchers validate the structural integrity and purity of this compound?
Answer:
Analytical techniques must be combined for robust characterization:
- Spectroscopy :
- Chromatography :
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and confirms ring fusion geometry .
Basic: What biological activities are reported for pyrazolo-pyridazinone derivatives, and how do structural modifications influence potency?
Answer:
Pyrazolo-pyridazinones exhibit diverse bioactivities, particularly as phosphodiesterase (PDE) inhibitors :
Q. Structural Insights :
- N-Substitution : Alkyl or aryl groups at N1 improve membrane permeability and target binding .
- Methyl Groups : 3,7-Dimethyl substitution enhances metabolic stability but may reduce solubility .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for selective PDE inhibition?
Answer:
SAR strategies include:
- Substituent Engineering :
- Computational Modeling :
Case Study : PF-04447943 (a PDE9A inhibitor) advanced to clinical trials via SBDD-guided optimization of pyrrolidine substituents .
Advanced: How should researchers address discrepancies in enzyme inhibition data for pyrazolo-pyridazinone derivatives?
Answer:
Contradictions in IC₅₀ values often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use recombinant human PDE isoforms (vs. animal-derived enzymes) to reduce variability .
- Buffer Conditions : Control Mg²⁺/Zn²⁺ concentrations, which modulate PDE activity .
- Positive Controls : Include reference inhibitors (e.g., sildenafil for PDE5) to normalize data .
Example : A study reporting IC₅₀ = 90 nM for PDE5 used 10 mM Mg²⁺, while another with 1 mM Mg²⁺ showed reduced potency (IC₅₀ = 250 nM) .
Advanced: What advanced techniques are essential for analyzing stereochemical intermediates in pyrazolo-pyridazinone synthesis?
Answer:
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Confirm absolute configuration of chiral centers (e.g., C4 in pyrrolidine substituents) .
- X-ray Crystallography : Resolve racemic mixtures via co-crystallization with chiral auxiliaries .
Q. Table 1. Key Analytical Methods for Stereochemical Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
